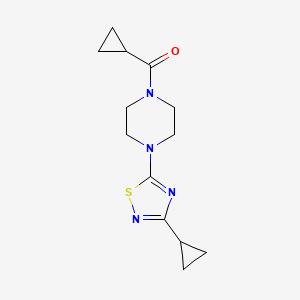
1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a complex organic compound that features a unique combination of cyclopropane, thiadiazole, and piperazine moieties
Preparation Methods
The synthesis of 1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.
Cyclopropanation: The cyclopropane moiety can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Derivatization: The piperazine ring is functionalized with the thiadiazole and cyclopropane groups through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Industry: It may be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, thereby inhibiting the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-Cyclopropanecarbonyl-4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties.
1,2,3-Thiadiazole: Exhibits similar biological activities but with different structural features.
1,2,5-Thiadiazole: Another isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its combination of cyclopropane, thiadiazole, and piperazine moieties, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H18N4OS |
|---|---|
Molecular Weight |
278.38 g/mol |
IUPAC Name |
cyclopropyl-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C13H18N4OS/c18-12(10-3-4-10)16-5-7-17(8-6-16)13-14-11(15-19-13)9-1-2-9/h9-10H,1-8H2 |
InChI Key |
VJGCZCKBQYGJFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCN(CC3)C(=O)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12230813.png)
![1-(cyclopropanesulfonyl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12230814.png)
![11-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B12230818.png)
![5-Fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12230822.png)
![3-Cyclopropyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12230830.png)
![4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazin-2-yl]thiomorpholine](/img/structure/B12230832.png)
![6-{4-[4-(Ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B12230837.png)
![4-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B12230838.png)
![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12230840.png)
![3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole](/img/structure/B12230847.png)
![2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12230851.png)
![2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12230878.png)
![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12230879.png)
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12230882.png)
